molecular formula C8H10N2O4 B13546646 (s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol

(s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol

Cat. No.: B13546646
M. Wt: 198.18 g/mol
InChI Key: GVGFAMRFVGVGSS-ZCFIWIBFSA-N
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Description

(s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a nitro group attached to a phenol ring. This compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol typically involves the nitration of a suitable phenol derivative followed by the introduction of the amino and hydroxyethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

Scientific Research Applications

(s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (s)-5-(1-Amino-2-hydroxyethyl)-2-nitrophenol apart is its unique combination of functional groups and chiral center, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

5-[(1S)-1-amino-2-hydroxyethyl]-2-nitrophenol

InChI

InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-7(10(13)14)8(12)3-5/h1-3,6,11-12H,4,9H2/t6-/m1/s1

InChI Key

GVGFAMRFVGVGSS-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)O)[N+](=O)[O-]

Origin of Product

United States

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